molecular formula C10H7F3O2 B2390118 6-(Trifluoromethyl)chroman-4-one CAS No. 1122410-37-0

6-(Trifluoromethyl)chroman-4-one

Cat. No.: B2390118
CAS No.: 1122410-37-0
M. Wt: 216.159
InChI Key: JHBAJYJJIHZGDP-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)chroman-4-one (CAS 1122410-37-0) is a high-purity chromanone building block of significant interest in medicinal and synthetic chemistry. It features the chroman-4-one core, a heterocyclic system where a benzene ring is fused to a 2,3-dihydro-γ-pyranone, distinguished from chromones by the absence of a C2–C3 double bond . The incorporation of the trifluoromethyl (CF3) group is a critical structural modification, as this moiety is known to enhance metabolic stability, lipophilicity, and the overall bioavailability of lead compounds, making them particularly valuable in drug discovery . This compound serves as a versatile synthetic intermediate for the development of bioactive molecules. Recent research highlights the antimicrobial potential of the chroman-4-one scaffold, with derivatives demonstrating potent activity against a range of pathogenic microorganisms, including Candida species . Structure-activity relationship (SAR) studies indicate that the nature of substituents on the chromanone core profoundly influences bioactivity, guiding researchers in optimizing this scaffold for enhanced potency . Furthermore, the chroman-4-one structure is a key precursor in synthesizing more complex chemical classes, such as homoisoflavonoids, which themselves exhibit a broad spectrum of biological activities . Modern synthetic approaches, including visible-light-induced reactions, continue to explore efficient methods for constructing similar CF3-containing chroman-4-one derivatives, underscoring their relevance in contemporary organic methodology . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBAJYJJIHZGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Trifluoromethyl Chroman 4 One and Analogues

Strategies for the Introduction of the Trifluoromethyl Group onto Chroman-4-one Skeletons

These methods focus on the late-stage functionalization of the chroman-4-one core, which allows for the diversification of structures from a common intermediate.

Regioselective Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation is a powerful method for introducing the CF3 group. The use of nucleophilic trifluoromethylating agents, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), known as Ruppert's reagent, is a well-established technique. acs.orgacs.org This reagent, typically activated by a fluoride (B91410) ion source, can add the CF3 nucleophile to electrophilic centers.

In the context of chroman-4-one synthesis, this approach has been demonstrated in the 1,4-conjugate addition to α,β-unsaturated ketone systems within chromone (B188151) derivatives. acs.orgacs.org Specifically, the reaction of 2-polyfluoroalkylchromones with TMSCF3 proceeds with high regioselectivity to yield 2,2-bis(polyfluoroalkyl)chroman-4-ones after acidic workup. acs.orgnih.govscispace.com The presence of an electron-withdrawing polyfluoroalkyl group at the C(2) position of the chromone ring enhances the electrophilicity of the conjugated system, facilitating the 1,4-addition of the trifluoromethyl anion. acs.org The reaction is initiated by fluoride ions, which generate a trifluoromethylated enolate anion that catalyzes the subsequent reaction. acs.org While this specific example leads to a 2,2-disubstituted product, the principle demonstrates a viable pathway for nucleophilic trifluoromethylation on the pyranone ring of the chroman scaffold. acs.orgacs.orgresearchgate.net

Substrate CF3 Source Catalyst/Initiator Temperature Yield Reference
2-PolyfluoroalkylchromonesCF3SiMe3Fluoride Ion-30 °C50-76% acs.orgacs.org

Photocatalytic Trifluoromethylation and Cyclization Reactions

Visible-light photocatalysis has emerged as a mild and efficient tool for generating radicals, including the trifluoromethyl radical, under gentle conditions. rsc.orgnih.gov This strategy can be applied to the synthesis of CF3-substituted chroman-4-ones through a cascade reaction involving trifluoromethylation and cyclization. rsc.orgnih.gov

In a typical organophotocatalytic approach, an excited photocatalyst initiates the generation of a trifluoromethyl radical from a suitable precursor, such as Togni's reagent. rsc.org This radical then adds to the alkene moiety of a starting material like an o-(allyloxy)arylaldehyde. The resulting radical intermediate undergoes an intramolecular cyclization onto the aldehyde group, followed by a hydrogen atom transfer (HAT) to yield the final 3-(trifluoromethyl)chroman-4-one product. This method is noted for its operational simplicity, mild, redox-neutral conditions, and broad substrate scope. rsc.orgnih.gov The reaction avoids the need for stoichiometric oxidants or metal catalysts, which are often required in other methods. rsc.org

Catalyst System CF3 Source Substrate Type Key Features Reference
OrganophotocatalystTogni II Reagento-(Allyloxy)arylaldehydesRedox-neutral, Metal-free, Mild conditions rsc.orgnih.gov
Ir(ppy)3CF3BrN-alkenyl quinazolinonesUses low-cost CF3 source, Forms polycyclic heterocycles nih.govmdpi.com

Radical Cascade Annulation Reactions Incorporating Trifluoromethyl Radicals

Radical cascade reactions provide an elegant and step-economical route to complex molecules from simple precursors. mdpi.com For the synthesis of trifluoromethylated chroman-4-ones, these cascades typically involve the generation of a trifluoromethyl radical that initiates a sequence of intramolecular reactions to build the heterocyclic ring. mdpi.comresearchgate.net

One such strategy involves the reaction of 2-(allyloxy)arylaldehydes with a trifluoromethyl radical source like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) and an oxidant such as potassium persulfate (K2S2O8). researchgate.net The trifluoromethyl radical adds to the allyl double bond, and the resulting alkyl radical undergoes a 6-endo-trig cyclization onto the aromatic aldehyde. This forms the chroman-4-one skeleton with a trifluoromethylmethyl group at the 3-position. researchgate.net This transition-metal-free method is praised for its operational simplicity and moderate to good efficiency across a broad range of substrates. researchgate.net Similar radical cascades have been developed using different radical precursors and initiation methods, highlighting the versatility of this approach for accessing diverse chroman-4-one derivatives. mdpi.com

Construction of the Chroman-4-one Ring System Bearing Trifluoromethyl Substituents

These synthetic routes build the core chroman-4-one structure from acyclic precursors, where the trifluoromethyl group is incorporated into one of the starting materials.

Base-Mediated Condensation and Cyclization Protocols

Classical condensation and cyclization reactions remain a cornerstone of heterocyclic synthesis. To obtain 7-(Trifluoromethyl)chroman-4-one, a common method involves the condensation of a suitably substituted 2-hydroxyacetophenone (B1195853) with an agent that provides the necessary carbons for the pyranone ring, followed by an intramolecular cyclization.

A widely reported protocol uses a 2-hydroxyacetophenone derivative and trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base like pyridine. The reaction proceeds in two steps: first, the acylation of the phenolic hydroxyl group by TFAA, followed by an intramolecular nucleophilic attack from the enolate of the acetophenone (B1666503) moiety to close the ring. This approach directly installs the trifluoromethyl group at the desired position and constructs the chroman-4-one core in a single pot, often with good yields. Another general strategy involves the intramolecular dehydrated condensation of 1,3-dicarbonyl compounds, which can be adapted for trifluoromethylated analogues. rsc.org

Starting Material 1 Starting Material 2/Reagent Base/Catalyst Key Step Yield Reference
2-Hydroxyacetophenone derivativeTrifluoroacetic anhydride (TFAA)PyridineAcylation and Intramolecular Cyclization78-85%

Cascade Radical Cyclization of 2-(Allyloxy)arylaldehydes

As mentioned previously, radical cascades of 2-(allyloxy)arylaldehydes are highly effective for constructing the chroman-4-one ring system. mdpi.commdpi.com This method is particularly powerful because it can simultaneously introduce functionality at the 3-position while forming the heterocyclic ring. mdpi.comacs.orgnih.gov

In these reactions, a radical (which can be a trifluoromethyl radical or another functional group) adds to the terminal position of the allyl group in the 2-(allyloxy)arylaldehyde substrate. mdpi.comresearchgate.net This addition is followed by a 6-endo cyclization of the newly formed radical onto the pendant aldehyde group. mdpi.com The subsequent steps typically involve oxidation or hydrogen atom abstraction to afford the stable chroman-4-one product. nih.gov The versatility of this method allows for the synthesis of a wide array of 3-substituted chroman-4-ones by simply varying the radical source. mdpi.comrsc.org For instance, using gem-difluoroarylacetic acids under silver-promoted conditions can lead to 3-aryldifluoromethyl-containing chroman-4-ones. mdpi.com Visible-light photoredox catalysis has also been successfully employed to initiate these radical cascades, offering mild and efficient reaction conditions. acs.orgnih.gov

Substrate Radical Source Initiation Method Product Type Reference
2-(Allyloxy)arylaldehydeCF3SO2NaK2S2O8 (oxidant)3-(Trifluoromethylmethyl)chroman-4-one researchgate.net
2-(Allyloxy)arylaldehydegem-Difluoroarylacetic acidsSilver-promoted3-(Aryldifluoromethyl)chroman-4-one mdpi.com
2-(Allyloxy)arylaldehydeVarious radical precursorsVisible-light photocatalysis3-Substituted chroman-4-ones acs.orgnih.gov

Multi-Step Approaches for Chroman-4-one Backbone Formation

The synthesis of the chroman-4-one scaffold, the foundational structure of 6-(Trifluoromethyl)chroman-4-one, is achieved through several reliable multi-step methodologies. A prevalent and efficient method involves a base-mediated condensation reaction. acs.orgnih.gov This process typically starts with the reaction of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. The reaction proceeds via a base-promoted crossed aldol (B89426) condensation, which is immediately followed by an intramolecular oxa-Michael addition to form the heterocyclic ring system. nih.gov Microwave irradiation is often employed to accelerate this reaction, significantly reducing reaction times. nih.gov

Another powerful strategy for constructing the chroman-4-one backbone is through radical cascade reactions. researchgate.netresearchgate.net These reactions often utilize 2-(allyloxy)arylaldehydes as starting materials. The cascade is initiated by various radicals, including acyl, phosphoryl, or trifluoromethyl radicals, which trigger an intramolecular cyclization to form the chroman-4-one ring system. researchgate.netresearchgate.net For instance, a visible-light-driven photoredox-neutral alkene acylarylation has been developed, providing an environmentally friendly, metal-free method to access structurally diverse chroman-4-ones. frontiersin.org This method relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization. frontiersin.org

A summary of common starting materials for these syntheses is presented below.

Starting Material ClassGeneral ApproachResulting Structure
2'-HydroxyacetophenonesBase-mediated aldol condensation with aldehydes, followed by intramolecular oxa-Michael addition. nih.govChroman-4-one
2-(Allyloxy)arylaldehydesRadical-initiated cascade cyclization. researchgate.netfrontiersin.orgChroman-4-one
α-Sulfonyl o-hydroxyacetophenonesOne-pot annulation using a combination of K2CO3, CuI, and DMSO. researchgate.netChroman-4-one

Derivatization and Functionalization Strategies for Trifluoromethylated Chroman-4-ones

Once the this compound core is synthesized, it can be further modified to create a diverse range of analogues with potentially unique properties. These derivatization strategies focus on introducing new functional groups at specific positions on the chroman-4-one skeleton.

Synthesis of 1,2,3-Triazole Analogues via Click Chemistry

The introduction of a 1,2,3-triazole moiety is a common functionalization strategy, often accomplished via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netfrontiersin.org This reaction provides a highly efficient and regioselective method for linking a chroman-4-one unit to another molecule. nih.govarkat-usa.orgresearchgate.net

To achieve this, the this compound scaffold must first be appended with either an azide (B81097) or a terminal alkyne group. For example, an O-alkylation reaction using a propargyl halide can introduce an alkyne functionality. This modified chroman-4-one can then be reacted with a variety of organic azides in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole conjugate. researchgate.net The general scheme for this process is outlined below.

Reactant 1Reactant 2Catalyst SystemProduct
Alkyne-functionalized Chroman-4-oneOrganic AzideCopper(II) sulfate (B86663), Sodium ascorbate1,2,3-Triazole-linked Chroman-4-one
Azide-functionalized Chroman-4-oneTerminal AlkyneCopper(I) iodide, Triethylamine1,2,3-Triazole-linked Chroman-4-one

Alkylation and Arylation at Specific Positions (e.g., C-6, C-7)

The aromatic ring of the chroman-4-one scaffold is amenable to various substitution reactions, allowing for the introduction of alkyl and aryl groups at specific positions, which can significantly influence the molecule's properties. acs.org For instance, while the target molecule already possesses a trifluoromethyl group at the C-6 position, further functionalization at other sites like C-7 is possible. The synthesis of analogues like 6-Fluoro-7-(trifluoromethyl)chroman-4-one demonstrates that electrophilic substitution reactions can be used to introduce additional groups onto the benzene (B151609) ring.

The introduction of the trifluoromethyl group itself at positions like C-7 is typically achieved by reacting a suitable chroman-4-one precursor with a trifluoromethylating agent, such as trifluoroacetic anhydride or Umemoto's reagent. Furthermore, radical-based methods have been developed for the arylation of the C-3 position, leading to the synthesis of 3-(arylmethyl)chroman-4-ones. frontiersin.org Nucleophilic 1,4-addition of (trifluoromethyl)trimethylsilane to chromone precursors can also be used to introduce trifluoromethyl groups at the C-2 position. nih.gov

PositionReaction TypeReagents/ConditionsResulting Functionalization
C-2Nucleophilic 1,4-addition nih.gov(Perfluoroalkyl)trimethylsilanes2,2-bis(polyfluoroalkyl)
C-3Radical-initiated arylation frontiersin.orgVisible light, photocatalyst, cyanoarenes3-(arylmethyl)
C-6 / C-7Electrophilic substitution Electrophilic fluorinating/trifluoromethylating agentsFluoro/Trifluoromethyl groups
C-6 / C-8Aldol Condensation acs.orgnih.govSubstituted 2'-hydroxyacetophenones and aldehydesVarious alkyl and aryl groups

Stereoselective Synthesis of Trifluoromethylated Chroman-4-ol Precursors

The ketone functionality at the C-4 position of this compound is a key site for derivatization. Its reduction leads to the formation of the corresponding 6-(Trifluoromethyl)chroman-4-ol, creating a new stereocenter. Controlling the stereochemistry of this reduction is crucial for accessing specific stereoisomers.

The reduction of chroman-4-ones to chroman-4-ols can be achieved using standard reducing agents like sodium borohydride (B1222165). nih.gov While this often results in a racemic or diastereomeric mixture of alcohols, stereoselective methods are available to favor the formation of a single enantiomer or diastereomer. A patent describes processes for the stereoselective synthesis of trifluoromethyl-substituted alcohols, which could be applicable in this context. google.com The development of organocatalytic methods also provides a pathway to enantiomerically enriched products. For example, the organocatalytic 1,4-addition of nucleophiles to α,β-unsaturated aldehydes bearing a trifluoromethyl group is a known strategy for creating trifluoromethylated stereogenic centers, which could serve as precursors in a stereoselective synthesis of the target chroman-4-ol. rsc.org

Chemical Transformations and Reaction Mechanisms of 6 Trifluoromethyl Chroman 4 One Derivatives

Reactions at the Ketone Moiety (C-4)

The carbonyl group at the C-4 position is a primary site for nucleophilic attack and reduction reactions. The transformation of this ketone is a fundamental step in the diversification of the chroman-4-one scaffold.

Reduction of the ketone to a secondary alcohol is a common transformation, typically achieved with high efficiency using standard reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is frequently used to convert the C-4 ketone into a hydroxyl group, yielding the corresponding 6-(trifluoromethyl)chroman-4-ol. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this purpose. These reduction reactions are often stereoselective, with the stereochemistry of the resulting alcohol influenced by the substituents on the chroman ring. The resulting chromanols are versatile intermediates for further synthetic manipulations. nih.gov

Table 1: Reagents for the Reduction of the C-4 Ketone

Reagent Product Reference
Sodium Borohydride (NaBH₄) Chroman-4-ol nih.gov

Reactivity of the Trifluoromethyl Group within the Chroman-4-one Framework

The trifluoromethyl (-CF₃) group is characterized by the high strength of its carbon-fluorine bonds, rendering it exceptionally stable and generally unreactive under most synthetic conditions. Direct chemical transformations of the -CF₃ group on the chroman-4-one ring are not commonly reported in the literature, reflecting its chemical inertness.

However, the primary role of the -CF₃ group is not to participate in reactions itself, but to modulate the electronic properties and, consequently, the reactivity of the entire molecule. nih.gov Its strong electron-withdrawing nature significantly impacts the aromatic ring and adjacent functional groups. acs.org This electronic influence is crucial for enhancing the biological activity of many fluorinated pharmaceuticals. nih.govrsc.org

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The electronic nature of the substituents on the aromatic ring of the chroman-4-one dictates the course of substitution reactions. The -CF₃ group plays a dominant role in this regard.

When a trifluoromethyl group is located at the C-6 position, it exerts a powerful deactivating, electron-withdrawing effect on the aromatic ring through both inductive and resonance effects. This deactivation makes electrophilic aromatic substitution reactions more challenging compared to non-substituted analogs.

According to established principles of organic chemistry, the -CF₃ group is a meta-director. Therefore, in the case of 6-(trifluoromethyl)chroman-4-one, any incoming electrophiles would be directed to the C-5 and C-7 positions. Conversely, this electron deficiency makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SɴAr), should a suitable leaving group be present at a position activated by the -CF₃ group (i.e., ortho or para). Studies on related structures have shown that the presence of a -CF₃ group on the aromatic ring significantly affects the molecule's spectral properties, which is a direct result of its electronic influence. researchgate.net

Palladium-catalyzed cross-coupling reactions are a powerful tool for creating carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to trifluoromethyl-substituted chromenone scaffolds, which are closely related precursors to chroman-4-ones. nih.govnih.govresearchgate.net A common strategy involves converting a phenolic hydroxyl group on the aromatic ring into a triflate (-OTf), which serves as an excellent leaving group in cross-coupling reactions. nih.gov

For example, a 7-hydroxy-2-(trifluoromethyl)chromen-4-one can be converted to the corresponding 7-triflate. nih.gov This intermediate can then undergo Suzuki coupling with a variety of aryl and heteroaryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield highly functionalized products. nih.govacs.org This methodology allows for the introduction of diverse substituents at specific positions on the aromatic ring, a crucial step in the synthesis of complex molecules for medicinal chemistry. nih.govthieme-connect.de

Table 2: Example of Suzuki Coupling on a Trifluoromethylated Chromenone Scaffold

Coupling Partner (Ar-B(OH)₂) Product Yield Reference
4-Fluorophenylboronic acid 7-(4-Fluorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one 80% nih.gov
Thiophen-3-ylboronic acid 7-(Thiophen-3-yl)-2-(trifluoromethyl)-4H-chromen-4-one 88% nih.gov

Oxidation and Reduction Pathways of Trifluoromethylated Chroman-4-ones

Trifluoromethylated chroman-4-ones can undergo various oxidation and reduction reactions, targeting different parts of the molecule.

As discussed in section 3.1, the most common reduction pathway involves the conversion of the C-4 ketone to a chromanol using reagents like NaBH₄. nih.gov Further reduction is also possible under more strenuous conditions.

Oxidation reactions can lead to several different products depending on the reagents and conditions used. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can potentially oxidize the chroman ring, leading to the formation of quinone-type structures. In some cases, oxidation can lead to aromatization of the heterocyclic ring, converting the chroman-4-one into a chromone (B188151). For instance, the oxidation of a related 6-methyl-2,2-bis(trifluoromethyl)chroman-4-one using a mixture of potassium persulfate (K₂S₂O₈) and copper(II) sulfate (B86663) (CuSO₄) has been reported. acs.org

Mechanistic Investigations of Cyclization and Tandem Reactions

Modern synthetic chemistry has focused on developing efficient one-pot reactions, such as tandem or cascade reactions, to construct complex molecular architectures like trifluoromethylated chroman-4-ones. nih.govresearchgate.net These reactions often proceed through fascinating mechanisms involving radical intermediates or multi-step cyclizations.

One notable example is the visible-light-promoted tandem difluoromethylation/cyclization of o-(allyloxy)arylaldehydes to form difluoromethyl-substituted chroman-4-one derivatives. researchgate.net Mechanistic studies suggest that this process is initiated by the formation of a difluoromethyl radical, which adds to the aldehyde. This is followed by an intramolecular cyclization cascade to build the chroman-4-one ring system. researchgate.net

Another powerful strategy involves the 1,4-nucleophilic addition of a trifluoromethyl group to a 2-polyfluoroalkylchromone precursor. nih.govacs.org Using (trifluoromethyl)trimethylsilane (B129416) as the trifluoromethyl source, this reaction proceeds with high regioselectivity to yield 2,2-bis(polyfluoroalkyl)chroman-4-ones after hydrolysis, demonstrating a conjugate addition mechanism. nih.gov Such mechanistic insights are crucial for the rational design of new synthetic routes to novel fluorinated heterocyclic compounds.

Unusual Reactions Leading to Novel Heterocyclic Systems

The chroman-4-one scaffold, particularly when substituted with electron-withdrawing groups like the trifluoromethyl moiety, serves as a versatile precursor for the synthesis of more complex heterocyclic structures. The inherent reactivity of the carbonyl group at the C-4 position, combined with the activated C-2 methylene (B1212753) and the C-3 position, allows for a variety of chemical transformations. These reactions often involve ring-opening, rearrangement, and subsequent re-cyclization with binucleophilic reagents, leading to the formation of novel fused or spiro-heterocyclic systems that are structurally distinct from the original chromanone core.

One of the primary strategies for transforming the chroman-4-one ring involves its reaction with dinucleophiles such as hydrazine (B178648) and its derivatives. nih.govyoutube.com These reactions typically proceed via condensation with the C-4 keto group, followed by an intramolecular cyclization that can lead to ring transformation. For instance, the reaction of chromanones with hydrazine can yield pyrazoles. nih.govyoutube.comorganic-chemistry.org This transformation is significant as it replaces the oxygen-containing pyranone ring with a five-membered diazole ring, fundamentally altering the heterocyclic core of the molecule.

Beyond simple pyrazole (B372694) formation, derivatization of the chromanone can lead to even more complex fused systems. For example, chromenopyrazoles can be further reacted with activated methylene compounds to construct fused pyrazolopyrimidine systems. nih.gov These multi-step syntheses demonstrate how the initial chromanone structure can be elaborated into intricate, polycyclic heterocyclic architectures. nih.gov

The following table summarizes representative transformations of chroman-4-one derivatives into novel heterocyclic systems.

Starting MaterialReagentsConditionsProduct (Novel Heterocycle)
This compoundHydrazine HydrateVaries (e.g., Ethanol, Reflux)3-(2-Hydroxy-4-(trifluoromethyl)phenyl)-1H-pyrazole
3-FormylchromonesBinucleophiles (e.g., Aminopyrazoles)Varies (e.g., Reflux)Pyrazolo[1,5-a]pyrimidines or Pyrazolo[3,4-b]pyridines nih.gov
Chromanone DerivativesHydrazine DerivativesVariesPyrazole Derivatives nih.govyoutube.com
Chromenopyrazol-aminesActivated Methylene CompoundsMultistep SynthesisChromeno[4',3':3,4]pyrazolo[1,5-a]pyrimidines nih.gov

These reactions underscore the utility of this compound and its analogues as building blocks in synthetic organic chemistry. The ability to transform the relatively simple chromanone ring into a variety of other heterocyclic systems, such as pyrazoles and fused pyrimidines, opens avenues for creating structurally diverse compound libraries for further investigation. nih.govnih.govbu.edu.eg

Advanced Spectroscopic and Analytical Characterization of Trifluoromethylated Chroman 4 Ones

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 6-(Trifluoromethyl)chroman-4-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural picture.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and types of protons in a molecule. In a typical ¹H NMR spectrum of a chroman-4-one derivative, distinct signals are expected for the aromatic protons and the aliphatic protons of the dihydropyranone ring. The protons on the aromatic ring typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns and coupling constants revealing their substitution pattern. The methylene (B1212753) protons of the chroman-4-one core at positions 2 and 3 would also exhibit characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon (C4), the aromatic carbons, and the aliphatic carbons of the heterocyclic ring. The carbon of the trifluoromethyl group (CF₃) exhibits a characteristic quartet due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF). nih.gov

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would display a singlet for the CF₃ group, as there are no adjacent protons to cause splitting. The chemical shift of this signal provides confirmation of the trifluoromethyl group's presence and electronic environment. nih.govnih.gov In some cases, the chemical shift of the CF₃ group can be sensitive to the surrounding chemical environment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and general NMR principles. Actual experimental values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2~4.5C-2: ~70
H-3~2.8C-3: ~45
H-5~7.9C-4: ~190 (C=O)
H-7~7.6C-4a: ~120
H-8~7.1C-5: ~130
C-6: ~125 (q, J ≈ 30 Hz)
C-7: ~128
C-8: ~118
C-8a: ~160
CF₃: ~124 (q, ¹JCF ≈ 275 Hz)

Detailed Research Findings: While specific experimental data for this compound is not readily available in the provided search results, analysis of related structures provides valuable insights. For instance, in a study of 3-O-benzyl-α4, α5-di-O-allyl-6-trifluoromethyl pyridoxine, the ¹³C NMR spectrum showed the trifluoromethyl carbon as a quartet with a coupling constant of ²J(F-C) = 31.3 Hz. nih.gov Another study on (η⁵-C₆H₇)Fe(CO)₂CF₃ reported the C-F bonds averaging 1.355(4) Å and the F-C-F angle at 103.2°. nih.gov These findings highlight the characteristic NMR and structural parameters of the trifluoromethyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. nih.gov Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to four or more decimal places. nih.gov

For this compound (C₁₀H₇F₃O₂), the expected exact mass can be calculated. An HRMS analysis would aim to find a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that matches this calculated value with very low error (typically < 5 ppm). This high degree of accuracy helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass. nih.gov The fragmentation pattern observed in the MS/MS spectrum can further corroborate the proposed structure. nih.gov

Detailed Research Findings: HRMS is a standard method for the characterization of newly synthesized compounds. rsc.org For example, in the synthesis of various substituted (E)-3-(2-arylhydrazono)chroman-2,4-diones, HRMS was used to confirm the elemental composition of the products. rsc.org Similarly, in the study of synthetic cathinones, HPLC-HRMS/MS was employed to identify metabolites, demonstrating the technique's utility in complex mixture analysis. nih.govresearchgate.net

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass Observed Mass (Hypothetical) Error (ppm)
[C₁₀H₇F₃O₂]⁺216.0398216.0395-1.4
[C₁₀H₈F₃O₂]⁺ ([M+H]⁺)217.0476217.0473-1.4

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint for the compound.

For this compound, the IR spectrum would be expected to show several key absorption bands:

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl group of the chroman-4-one ring.

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the stretching vibrations of the C-F bonds in the trifluoromethyl group.

Ar-H Stretch: Peaks above 3000 cm⁻¹ corresponding to the C-H stretching of the aromatic ring.

C-O-C Stretch: Absorption bands in the region of 1000-1300 cm⁻¹ for the ether linkage within the chroman ring.

Detailed Research Findings: The NIST Chemistry WebBook provides an IR spectrum for the related compound 4-(Trifluoromethyl)phenol, which shows characteristic absorbances that can be compared. nist.gov In a study on 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, the IR spectrum would similarly be used to confirm the presence of the hydroxyl, carbonyl, and trifluoromethyl groups. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Carbonyl (C=O) Stretch1680 - 1700
Aromatic C=C Bending1450 - 1600
C-F Stretch (Trifluoromethyl)1100 - 1300 (strong, multiple bands)
C-O-C Stretch (Ether)1000 - 1300

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods. aifa.gov.it

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method, likely using a C18 column, would be suitable for purity analysis. The compound's retention time would be characteristic under specific conditions (e.g., mobile phase composition, flow rate), and the peak area would be proportional to its concentration. A high purity sample would show a single major peak.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given the structure of this compound, it is likely amenable to GC analysis. In GC, the sample is vaporized and separated as it travels through a column with a carrier gas. The retention time is a key identifier, and the technique can be coupled with a mass spectrometer (GC-MS) for definitive identification of separated components. aifa.gov.it

Detailed Research Findings: Chromatographic methods are routinely used in the synthesis and analysis of related compounds. For instance, in the registration of new medicinal products, HPLC/MS and GC/MS are considered standard techniques for identification and purity assessment. aifa.gov.it Studies on the metabolism of various compounds often employ HPLC-HRMS to separate and identify metabolites from complex biological matrices. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal, a detailed electron density map can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined. wikipedia.orglibretexts.org

For this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of its structure. It would confirm the connectivity of all atoms and reveal the conformation of the dihydropyranone ring, which typically adopts a half-chair conformation. nih.gov Furthermore, the analysis would provide precise measurements of the bond lengths and angles involving the trifluoromethyl group and the chroman-4-one core.

Detailed Research Findings: X-ray crystallography has been used to determine the structures of many related chromanone and fluorinated compounds. For example, the crystal structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one was reported, revealing a non-planar pyran ring and specific intermolecular hydrogen bonding interactions. nih.gov The crystal structure of (η⁵-C₆H₇)Fe(CO)₂CF₃ has also been determined, providing detailed information about the geometry of the trifluoromethyl group bonded to a metal center. nih.gov These studies underscore the power of X-ray crystallography in providing unambiguous structural information. wikipedia.org

Computational Chemistry and in Silico Studies of 6 Trifluoromethyl Chroman 4 One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometric properties of molecules. researchgate.netnih.gov For 6-(Trifluoromethyl)chroman-4-one, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. scispace.com

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The chroman ring system is known to adopt non-planar conformations, typically a half-chair form, and DFT can elucidate the most energetically favorable conformation. mdpi.com The results from DFT calculations can be compared with experimental data from X-ray crystallography, where available, to validate the theoretical model. researchgate.net Research on similar chroman-6-ol (B1254870) derivatives has demonstrated a strong correlation between DFT-calculated geometries and experimental findings. mdpi.com The electronic structure, including the distribution of electron density and orbital energies, is also a key output of DFT calculations, forming the basis for further analyses. researchgate.net

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: The following data is illustrative, based on typical values for similar structures calculated using DFT.)

ParameterBond/Atoms InvolvedPredicted Value
Bond Lengths
C=O (carbonyl)1.22 Å
C-O (ether)1.37 Å
C-CF₃1.49 Å
C-F (average)1.35 Å
Bond Angles
O=C4-C4a121.5°
C3-C4-C4a118.0°
C5-C6-CF₃120.5°
Dihedral Angle
C2-C3-C4-C4a-35.0° (indicating half-chair)

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a method for analyzing chemical bonding based on the topology of the electron density (ρ), a quantum observable. e-bookshelf.descispace.com This approach partitions a molecule into distinct atomic basins, allowing for a rigorous definition of an atom within a molecule and the characterization of the bonds between them. uba.ar

In QTAIM analysis of this compound, the focus is on identifying bond critical points (BCPs) for all covalent and significant non-covalent interactions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. up.ac.za

Covalent bonds (e.g., C-C, C-O, C-F) are characterized by high ρ values and a large, negative ∇²ρ, indicating a significant and stabilizing accumulation of electron density.

Non-covalent interactions , such as weak intramolecular hydrogen bonds or fluorine contacts, show low ρ values and small, positive ∇²ρ values, which are indicative of closed-shell interactions. up.ac.za

This analysis is particularly valuable for understanding the influence of the electron-withdrawing trifluoromethyl group on the electronic environment of the entire molecule.

Table 2: Representative QTAIM Parameters at Bond Critical Points (BCPs) (Note: These values are representative examples for illustrating the output of a QTAIM analysis.)

BondType of InteractionElectron Density (ρ) (a.u.)Laplacian of ρ (∇²ρ) (a.u.)Interpretation
C=OCovalent~0.35NegativeShared interaction, polar covalent bond
C-FCovalent~0.28NegativeShared interaction, highly polar
C-H···ONon-covalent~0.02PositiveClosed-shell, weak H-bond
F···FNon-covalent~0.009PositiveClosed-shell, weak van der Waals contact

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting a molecule's reactive behavior by visualizing the electrostatic potential on its electron density surface. uni-muenchen.de The MEP map uses a color scale to indicate regions of different potential:

Red regions denote areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions are areas of neutral potential.

For this compound, the MEP map would clearly identify the carbonyl oxygen as a primary site for electrophilic attack, displaying a deep red color due to the high electron density of the lone pairs. researchgate.netnih.gov Conversely, the hydrogen atoms and the area around the highly electronegative fluorine atoms of the trifluoromethyl group would exhibit a positive potential (blue), indicating them as potential sites for nucleophilic interaction. This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction sites. uni-muenchen.denih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com

The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the ether oxygen, while the LUMO would likely be centered around the carbonyl group and the C2-C3 double bond system in the chromanone core. The electron-withdrawing trifluoromethyl group would lower both the HOMO and LUMO energy levels.

Table 3: Predicted Frontier Molecular Orbital Properties (Note: Energy values are illustrative and represent typical DFT calculation outputs.)

ParameterPredicted Energy (eV)Significance
HOMO Energy-6.8 eVTendency to donate electrons (Nucleophilicity)
LUMO Energy-2.1 eVTendency to accept electrons (Electrophilicity)
HOMO-LUMO Gap4.7 eVIndicates high kinetic stability and low reactivity

Molecular Dynamics (MD) Simulations to Elucidate Conformational Behavior

While DFT calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule moves, vibrates, and changes its conformation at a given temperature. nih.gov

For this compound, MD simulations are used to explore the conformational landscape of the flexible chroman ring. The tetrahydropyranone ring can interconvert between different half-chair and boat-like conformations. MD simulations can map these transitions, determine the energy barriers between them, and identify the most populated conformational states in a given environment (e.g., in a vacuum or in a solvent). mdpi.comnih.gov This provides a more realistic picture of the molecule's behavior than a single static structure, which is crucial for understanding how it might interact with biological targets like enzymes or receptors.

In Silico Prediction of Pharmacological Properties and Drug-Likeness

A key tool in this process is the assessment of Lipinski's "Rule of Five," which outlines physicochemical properties common among orally active drugs. For this compound, these properties can be calculated from its structure. Other important predicted parameters include topological polar surface area (TPSA), which correlates with drug transport, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. nih.gov

Table 4: Predicted Drug-Likeness and Pharmacokinetic Properties (Note: Values are calculated based on the chemical structure of this compound.)

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)218.16 g/mol ≤ 500Yes
LogP (Octanol/Water Partition)2.45≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors2 (O, O)≤ 10Yes
Other Properties
Topological Polar Surface Area (TPSA)26.3 Ų
Number of Rotatable Bonds1
Bioavailability Score0.55

The analysis indicates that this compound complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of many orally administered drugs.

Biological Activities and Pharmacological Potential of 6 Trifluoromethyl Chroman 4 One and Analogues

Anticancer and Cytotoxic Activities

Chroman-4-one derivatives have demonstrated notable potential as anticancer agents. Their cytotoxic effects have been evaluated against various human cancer cell lines, revealing mechanisms that include the induction of apoptosis and inhibition of cell proliferation.

Studies have shown that chroman-4-one derivatives exhibit antiproliferative effects against human cancer cell lines, including the lung carcinoma cell line A-549 and the breast cancer cell line MCF-7. nih.gov For instance, certain chromanone derivatives have been reported to have significant cytotoxic effects against MCF-7 cells. The antiproliferative activity of some chroman-4-one based compounds has been observed in both MCF-7 and A549 cell lines. nih.gov

The cytotoxic activities of various compounds against these cell lines are often quantified by their IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. For example, a phosphomolybdate based hybrid solid showed IC50 values of 25.17 μmol L−1 against A549 and 32.11 μmol L−1 against MCF-7. rsc.org Another study on N,N'-bis( nih.govresearchgate.nettriazole[4,3-b] nih.govresearchgate.netcancer.govtetrazine-6-yl)alkylamine derivatives also evaluated their inhibitory activities against these tumor cell lines. researchgate.net

Table 1: Examples of In Vitro Anticancer Activity of Chroman-4-one Analogues

Compound/Analogue Cell Line Activity/IC50 Reference
Chroman-4-one derivatives MCF-7, A549 Antiproliferative effects nih.gov
Phosphomolybdate hybrid A549 25.17 µmol L⁻¹ rsc.org
Phosphomolybdate hybrid MCF-7 32.11 µmol L⁻¹ rsc.org
6-naphthylpterocarpan derivative A2780 0.80 µM rsc.org
6-naphthylpterocarpan derivative WM35 3.51 µM rsc.org

The antiproliferative effects of chroman-4-one analogues are often linked to their ability to inhibit specific enzymes involved in cancer progression. One such target is Sirtuin 2 (SIRT2), an enzyme that has been implicated in various pathologies, including cancer. nih.gov Inhibition of SIRT2 by chroman-4-one derivatives has been shown to correlate with their antiproliferative effects. nih.gov The mechanism often involves an increase in the acetylation level of α-tubulin, a key protein in cell division, indicating that SIRT2 is a likely target in cancer cells. nih.gov

A key mechanism through which chroman-4-one derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This process is often mediated by the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. For example, a novel sulfonyl chromen-4-one, CHW09, was found to induce apoptosis in oral cancer cells, which was validated by the detection of cleaved poly(ADP-ribose) polymerase (PARP) and caspases 3, 8, and 9. nih.gov The induction of apoptosis by some compounds has been observed through morphological changes like cell shrinkage and membrane blebbing. researchgate.net

Anti-inflammatory and Antioxidant Properties

In addition to their anticancer potential, chroman-4-one derivatives have been investigated for their anti-inflammatory and antioxidant activities. Inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases.

Natural chromones have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in stimulated macrophages. nih.gov The anti-inflammatory effects of some chromones are believed to be mediated in part through the activation of the glucocorticoid receptor and reduction of the transcriptional activity of NF-κB. nih.gov

The antioxidant properties of chromanol-type compounds stem from their ability to reduce oxygen-centered radicals. nih.gov The efficiency of this process is determined by the reaction rates of the primary antioxidant reaction. nih.gov Some N-arylsubstituted-chroman-2-carboxamides have exhibited significantly more potent inhibition of lipid peroxidation than the standard antioxidant trolox. nih.gov The antioxidant activity of these compounds is often evaluated by their ability to scavenge free radicals, such as the DPPH radical. nih.gov

Enzyme Inhibition Studies

The biological activities of 6-(trifluoromethyl)chroman-4-one and its analogues are often linked to their ability to inhibit specific enzymes.

Sirtuins are a class of enzymes that are involved in various cellular processes, and their inhibition is a target for therapeutic intervention in diseases like cancer and neurodegenerative disorders. Chroman-4-ones have been identified as potent and selective inhibitors of SIRT2. nih.govcancer.gov The substitution pattern on the chroman-4-one scaffold is crucial for its inhibitory activity, with larger, electron-withdrawing substituents in certain positions being favorable. cancer.gov The trifluoromethyl group at the 6-position is an electron-withdrawing group and can contribute to the potency of SIRT2 inhibition. Studies have shown that some chroman-4-one derivatives exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. cancer.gov

Table 2: SIRT2 Inhibition by Chroman-4-one Analogues

Compound/Analogue Target Activity/IC50 Selectivity Reference
Chroman-4-one derivatives SIRT2 Potent inhibition High selectivity nih.gov
6,8-dibromo-2-pentylchroman-4-one SIRT2 1.5 µM High selectivity over SIRT1 and SIRT3 cancer.govsigmaaldrich.com
8-bromo-6-chloro-2-pentylchroman-4-one SIRT2 1.5 µM Potent inhibitor researchgate.net

Cholinesterase and β-Secretase (BACE-1) Inhibition

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the loss of memory and cognitive function. nih.gov Key pathological hallmarks of AD include the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.govgoogle.com The production of Aβ peptides is initiated by the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), also known as β-secretase. google.comnih.gov Another critical factor in AD pathogenesis is the decline in acetylcholine (B1216132) levels, a neurotransmitter essential for learning and memory, due to the action of cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Consequently, the inhibition of both BACE-1 and cholinesterases represents a promising therapeutic strategy for the management of AD. nih.gov

Derivatives of the chroman-4-one scaffold have been investigated for their potential to inhibit these key enzymes. While direct studies on this compound are limited in this specific context, related compounds have shown inhibitory activity. For instance, in silico studies have identified compounds from natural sources with the potential to inhibit both BACE-1 and cholinesterases. nih.gov Furthermore, synthetic trifluoromethyl-containing dihydrothiazine derivatives have been developed as potent BACE-1 inhibitors. nih.gov These findings suggest that the this compound core could be a valuable starting point for designing dual-action inhibitors for Alzheimer's disease.

Lipoxygenase (LOX-5/15) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. The 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) pathways are particularly important in inflammatory processes. Inhibition of these enzymes is a recognized therapeutic approach for various inflammatory conditions.

Research has shown that certain chromone (B188151) derivatives possess lipoxygenase inhibitory activity. While specific data on this compound is not extensively available, related structures have demonstrated potential. For example, gallic acid esters have been shown to be potent inhibitors of 15-lipoxygenase. nih.gov Additionally, other complex heterocyclic compounds have been identified as inhibitors of 5-lipoxygenase. nih.govgoogle.com This suggests that the chroman-4-one skeleton, particularly with electron-withdrawing substituents like the trifluoromethyl group, could be a promising scaffold for the development of novel anti-inflammatory agents targeting lipoxygenase pathways.

α-Glucosidase and α-Amylase Inhibition

The management of type 2 diabetes mellitus often involves controlling postprandial hyperglycemia, the spike in blood glucose levels after a meal. nih.gov This can be achieved by inhibiting key carbohydrate-hydrolyzing enzymes in the digestive tract, namely α-glucosidase and α-amylase. nih.govmdpi.com These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov

Table 1: Inhibitory Activity of Related Compounds against α-Glucosidase and α-Amylase

Compound/ExtractTarget EnzymeIC50 (µM)Reference
6-bromo-2-(4-chlorophenyl)-4-methyl-1,2-dihydroquinazoline 3-oxideα-Glucosidase0.92 ± 0.01 nih.gov
6-iodo-2-(4-fluorophenyl)-4-methyl-1,2-dihydroquinazoline 3-oxideα-Amylase0.64 ± 0.01 nih.gov
(Z)-5-(4-(2-chloro-6-(trifluoromethyl)benzyloxy)benzylidene)-2-thioxothiazolidin-4-oneα-Glucosidase4.76 ± 0.64 researchgate.net
2-((Z)-5-(4-(2-chloro-6-(trifluoromethyl)benzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acidα-Glucosidase4.91 ± 0.45 researchgate.net
5-methyl-4-(trifluoromethylphenyl)sulfonyl substituted 2-hydroxy-3-nitroacetophenone derivativeα-Glucosidase3.0 ± 0.014 researchgate.net

Ribosomal Methyltransferase Inhibition

Ribosomal methyltransferases are enzymes that play a crucial role in ribosomal biogenesis and can be involved in antibiotic resistance mechanisms in pathogenic bacteria. nih.gov These enzymes modify specific nucleotides within the ribosome, which can prevent the binding of antibiotics. nih.gov Therefore, inhibiting these enzymes presents a potential strategy to combat antibiotic resistance.

While direct studies on the inhibition of ribosomal methyltransferases by this compound are not available, research into related enzymatic processes provides some context. For example, DNA methyltransferases (DNMTs), which are also involved in methylation processes, can be inhibited by dietary constituents like polyphenols. nih.gov Understanding the structure-activity relationships of inhibitors for these methylating enzymes could guide the design of novel ribosomal methyltransferase inhibitors based on the this compound scaffold. The high fidelity of these enzymes in selecting their target substrates suggests that specific structural features are key for potent and selective inhibition. nih.gov

Antimicrobial Activities (Antifungal, Antibacterial, Antiviral)

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Chromone derivatives have been investigated for their potential antimicrobial properties. The presence of a trifluoromethyl group can enhance the antimicrobial activity of a compound.

Studies on related structures have shown promising results. For instance, certain coumarin (B35378) derivatives, which share a similar benzopyranone core with chromones, have demonstrated antibacterial activity against various food-poisoning bacteria. nih.gov Specifically, 7-hydroxy-4-trifluoromethylcoumarin showed notable activity. nih.gov Chalcone derivatives containing trifluoromethyl and trifluoromethoxy groups have also been synthesized and evaluated for their antibacterial and antifungal activities against pathogenic strains. nih.gov Furthermore, fluorinated chromones and chlorochromones have been synthesized and screened for their antimicrobial activities, with some compounds showing moderate to good antibacterial effects. orientjchem.org In the context of antiviral research, the mechanism of action of some chroman-4-one derivatives is thought to involve the inhibition of viral replication by targeting viral enzymes and proteins. Although specific data for this compound is limited, the collective evidence from these related compounds underscores the potential of this structural motif in the development of new antimicrobial agents.

Potential in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons in the central nervous system. nih.gov A key pathological feature of many of these diseases is the misfolding and aggregation of specific proteins. nih.gov

The potential of this compound and its analogues in this area is multifaceted. As discussed previously (Section 6.3.2), the inhibition of BACE-1 is a key strategy in Alzheimer's disease, and trifluoromethyl-containing compounds have shown promise as BACE-1 inhibitors. nih.gov Beyond BACE-1, other therapeutic targets are being explored. For instance, P2Y6 receptor antagonists, a class to which some chromene derivatives belong, are being investigated for their potential in treating neurodegenerative conditions. nih.govresearchgate.net Furthermore, research has shown that modulating the metabolism of tryptophan to favor the production of kynurenic acid, a neuroprotective compound, can reverse symptoms in fruit fly models of Alzheimer's and Parkinson's disease. umaryland.edu The diverse biological activities of chroman-4-one derivatives suggest that this scaffold could be a valuable starting point for the development of novel therapies for these devastating disorders.

Activity as P2Y6 Receptor Antagonists

The P2Y6 receptor, a Gq-coupled receptor activated by uridine (B1682114) 5'-diphosphate (UDP), has emerged as a potential drug target for a variety of conditions, including inflammatory and neurodegenerative diseases. nih.govresearchgate.net Antagonists of this receptor have shown promise in preclinical models. nih.gov

Derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene have been extensively studied as P2Y6 receptor antagonists. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at the 6-position of the chromene ring are well-tolerated and can be used to modulate the affinity and selectivity of these compounds. nih.gov For example, a 6-(Boc-amino-n-heptylethynyl) analogue displayed significantly enhanced affinity for the P2Y6 receptor. nih.gov While these studies focus on 2H-chromene derivatives, the findings provide valuable insights into the potential of the broader chroman scaffold, including this compound, as a basis for designing novel P2Y6 receptor antagonists. Further research is needed to explore the activity of chroman-4-one analogues at this receptor.

Table 2: P2Y6 Receptor Antagonist Activity of Related Chromene Derivatives

CompoundDescriptionIC50 (nM)Reference
MRS49406-(Boc-amino-n-heptylethynyl) analogue162 nih.gov
Trialkylsilyl-ethynyl derivative6-position substituted 3-nitro-2-(trifluoromethyl)-2H-chromene~1000 nih.gov
t-butyl prop-2-yn-1-ylcarbamate derivative6-position substituted 3-nitro-2-(trifluoromethyl)-2H-chromene~1000 nih.gov
p-carboxyphenyl-ethynyl derivative6-position substituted 3-nitro-2-(trifluoromethyl)-2H-chromene~1000 nih.gov

Structure Activity Relationship Sar Studies of Trifluoromethylated Chroman 4 One Derivatives

Influence of the Position and Number of Trifluoromethyl Groups on Biological Activity

The trifluoromethyl group is a cornerstone in modern drug design due to its unique electronic properties and metabolic stability. nih.gov Its incorporation into the chroman-4-one scaffold significantly impacts the molecule's lipophilicity, membrane permeability, and binding interactions with biological targets. nih.govnih.gov The CF3 group is a strong electron-withdrawing group and is known to be more lipophilic and bulkier than a methyl group. nih.gov These characteristics can enhance the potency and pharmacokinetic profile of a drug candidate. nih.gov

While direct SAR studies systematically comparing different positions of the CF3 group on the chroman-4-one ring are limited in published literature, the principles of medicinal chemistry suggest that its location is critical. The electronic effects of the CF3 group can alter the reactivity and interaction capabilities of the entire chromone (B188151) system. nih.gov For instance, placing the CF3 group at the C-2 position has been shown to be compatible with potent biological activity in chromen-4-ones, a related class of compounds. researchgate.net In one study, a 2-(trifluoromethyl)-4H-chromen-4-one derivative was a key intermediate in the synthesis of compounds with significant cytotoxic and antioxidant activities. researchgate.netresearchgate.net

Furthermore, the introduction of a trifluoromethyl group can confer a global protective effect against hepatic metabolism, as seen in other heterocyclic systems. organic-chemistry.org This increased metabolic stability is a highly desirable trait in drug development. In isoxazole-based anticancer agents, the addition of a CF3 moiety enhanced the activity by nearly eightfold compared to its non-trifluoromethylated counterpart, a testament to the group's powerful influence on bioactivity. rsc.org The number of trifluoromethyl groups also plays a role; multiple CF3 groups can further amplify these effects, though this can also impact solubility and potential toxicity.

Impact of Substituents on the Chroman-4-one Aromatic Ring (e.g., C-6, C-8)

Modifications to the A-ring, the benzene (B151609) component of the chroman-4-one scaffold, are crucial for tuning biological activity. The C-6 and C-8 positions are particularly important sites for substitution.

Studies on chroman-4-one derivatives as SIRT2 inhibitors have revealed that electron-withdrawing groups at both the C-6 and C-8 positions are generally favorable for potency. nih.govacs.orgnih.gov For instance, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent SIRT2 inhibitor in one series, with an IC50 value in the low micromolar range. nih.gov

Further analysis indicates that the substituent at the C-6 position often has a more significant impact on activity than that at the C-8 position. acs.org Replacing an electron-withdrawing group at C-6 (like chloro) with an electron-donating group (like methoxy) can lead to a dramatic decrease in inhibitory activity. acs.org Conversely, substituting the C-6 chloro with another electron-withdrawing group, such as a nitro group, can maintain or even slightly improve activity. acs.org A compound lacking any substituent at the C-6 position was found to be significantly less potent, underscoring the importance of this position for interaction with the biological target. acs.org

Compound IDC-6 SubstituentC-8 SubstituentC-2 SubstituentSIRT2 Inhibition (%) at 200 µMIC50 (µM)
1a -Cl-Cln-pentyl933.1
1f -Cl-Hn-pentyl67-
1g -NO2-Cln-pentyl942.5
1h -OCH3-Cln-pentyl20-
1i -H-Cln-pentyl39-
1m -Br-Brn-pentyl-1.5

Data sourced from a study on SIRT2 inhibitors. nih.govacs.orgnih.gov

Significance of Substitutions at the Pyranone Ring (e.g., C-2, C-3)

The pyranone ring (C-ring) of the chroman-4-one scaffold offers additional sites for modification that significantly influence biological activity. The C-2 and C-3 positions have been explored for the introduction of various substituents.

For SIRT2 inhibition, the nature of the substituent at the C-2 position is critical. nih.govacs.org Studies have shown that an alkyl chain of optimal length can enhance potency. Among a series of n-alkyl derivatives, a pentyl group was found to be the most effective, while both shorter (n-propyl) and longer (n-heptyl) chains resulted in decreased activity. acs.org This suggests a specific hydrophobic pocket in the enzyme's active site that accommodates the C-2 substituent. Furthermore, branching of the alkyl chain near the chroman-4-one core, such as an isopropyl group, was found to be detrimental to activity compared to a linear propyl group. acs.org Bulky aromatic groups at this position also tend to diminish the inhibitory effect. acs.org

The C-3 position has also been a target for synthetic modification. Bromination at the C-3 position serves as a key step to introduce a variety of functional groups, including amino, cyano, and others, allowing for the development of peptidomimetics. gu.se The synthesis of 3-substituted chroman-4-ones can be achieved through methods like radical tandem cyclization. organic-chemistry.org In studies of chromone carboxamides, which are structurally related, the substitution pattern at C-2 versus C-3 was shown to be a determinant of MAO-B inhibitory activity. nih.gov

Compound IDC-2 SubstituentSIRT2 Inhibition (%) at 200 µMIC50 (µM)
1k n-propyl7610.6
1a n-pentyl933.1
1l n-heptyl57-
1n isopropyl52-
3b phenyl20-

Data sourced from a study on SIRT2 inhibitors. acs.org

Role of the Chroman-4-one Carbonyl Group in Biological Interactions

The carbonyl group at the C-4 position is a fundamental feature of the chroman-4-one scaffold and plays a pivotal role in its biological interactions. quicktakes.iolibretexts.org This group is highly polar, with the carbon atom carrying a partial positive charge and the oxygen atom a partial negative charge. quicktakes.io This polarity makes the carbonyl group a key interaction point, particularly as a hydrogen bond acceptor. mhmedical.com

The presence and integrity of the carbonyl group are often essential for potent biological activity. nih.govacs.org In studies of SIRT2 inhibitors, any modification that removes or alters the carbonyl group leads to a marked decrease in potency, highlighting its crucial role in binding to the enzyme. nih.govacs.org The lone pair electrons on the carbonyl oxygen can accept hydrogen bonds from amino acid residues within a protein's active site, anchoring the molecule in a specific orientation for optimal interaction. mhmedical.com

Molecular Docking and Binding Interaction Analysis with Pharmacological Targets

Molecular docking studies provide invaluable insights into how 6-(trifluoromethyl)chroman-4-one derivatives interact with their pharmacological targets at an atomic level. These computational analyses help to rationalize observed SAR data and guide the design of more potent and selective inhibitors.

For example, in the investigation of chroman-4-one derivatives as anti-parasitic agents targeting pteridine (B1203161) reductase 1 (PTR1), docking and crystallographic studies revealed key binding interactions. The chroman-4-one moiety was found to be involved in a π-sandwich interaction between the nicotinamide (B372718) of the NADP+ cofactor and a phenylalanine residue. nih.gov The C-4 carbonyl group was observed forming a hydrogen bond with an arginine residue and was also linked to the cofactor via a water molecule. nih.gov

In another study focusing on anticancer and antioxidant activities, novel N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were docked against the HERA protein (for cytotoxic activity) and peroxiredoxins (for antioxidant activity). The compounds showed significant binding interactions, with docking scores superior to standard drugs, corroborating their in vitro activities. researchgate.netresearchgate.net The trifluoromethyl group itself is often involved in favorable interactions. Docking studies of furochromene derivatives revealed that the strong electron-withdrawing fluorine atoms of the trifluoromethyl group can engage in hydrogen and halogen bonding with enzyme residues, likely contributing to increased biological activity. nih.gov

Compound ClassPharmacological TargetKey Interactions Observed in Docking
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesHERA protein, Peroxiredoxins (3MNG)Good binding energies and interactions with active site residues. researchgate.netresearchgate.net
(E)-3-((...hydrazono)methyl)-4H-chromen-4-onesVarious cancer-related proteins (e.g., 4AT9, 6DM8)Interactions with key amino acids, suggesting high biological activity. d-nb.info
Chroman-4-one derivativesPteridine Reductase 1 (PTR1)π-sandwich interactions, hydrogen bonding involving the C-4 carbonyl group. nih.gov
Furo[3,2-h]chromen-5-one derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Hydrogen and halogen bonding involving the trifluoromethyl group. nih.gov
Chroman-4-one fused 1,3,4-thiadiazolesγ-Secretase (implicated in Notch signaling)Favorable binding within the active site, suggesting potential as anticancer agents.

Emerging Applications and Future Research Directions

Development of Next-Generation Therapeutic Agents Based on the 6-(Trifluoromethyl)chroman-4-one Scaffold

The this compound core is a versatile starting point for creating next-generation therapeutic agents. Its derivatives have shown potential in treating a range of diseases, particularly cancer and inflammatory conditions.

Research has demonstrated that chroman-4-one based compounds can act as potent and selective inhibitors of Sirtuin 2 (SIRT2), a protein linked to inflammation and age-related diseases. acs.org The trifluoromethyl group enhances the lipophilicity of these inhibitors, a key factor in their biological activity. However, high lipophilicity can also limit their use in advanced in vivo studies. acs.org Future work is focused on modifying the scaffold to improve pharmacokinetic properties, such as by introducing hydrophilic groups to balance this lipophilicity. acs.org

Derivatives of chroman-4-ones have also been investigated for their anti-inflammatory properties. nih.gov The core structure allows for various substitutions, enabling the fine-tuning of biological activity. The development of a diverse library of 2-substituted chroman-4-one derivatives is seen as a promising strategy for discovering new lead compounds in drug discovery. rsc.org

Exploration of Novel Biological Targets and Mechanisms of Action for Trifluoromethylated Chroman-4-ones

A key area of future research is the identification of new biological targets for this compound and its analogs. While SIRT2 is a known target, the broad therapeutic potential suggests that these compounds may interact with other cellular components. acs.org

For instance, some small-molecule SIRT2 inhibitors have been shown to reduce cancer cell proliferation by increasing the acetylation of p53, a tumor suppressor protein. acs.org This suggests that trifluoromethylated chroman-4-ones could be developed as anticancer agents. Further investigation into their mechanism of action in different cancer cell lines is warranted.

The table below summarizes some of the potential biological targets for chroman-4-one derivatives.

Biological TargetTherapeutic AreaPotential Effect of Inhibition
Sirtuin 2 (SIRT2)Cancer, InflammationReduced cell proliferation, anti-inflammatory effects
Epidermal Growth Factor Receptor (EGFR)CancerInhibition of tumor growth
Dipeptidyl peptidase IV (DPP-IV)Type 2 DiabetesImproved glucose control acs.org

Optimization of Synthetic Routes for Sustainable and Scalable Production

The advancement of trifluoromethylated chroman-4-ones from laboratory research to clinical applications hinges on the development of efficient, sustainable, and scalable synthetic methods. Current research is exploring novel approaches to achieve this.

One promising strategy involves visible-light-induced cascade radical cyclization. rsc.org This method allows for the synthesis of sulfone-functionalized chroman-4-ones under mild conditions without the need for a metal photocatalyst, which is a significant step towards greener chemistry. rsc.org Another approach focuses on the cascade alkylation-dechlorination of 3-chlorochromones, which utilizes commercially available starting materials and proceeds under mild conditions. rsc.org

Future efforts in this area will likely focus on:

Continuous Flow Synthesis: This technology offers advantages in terms of safety, efficiency, and scalability. thalesnano.com

Catalyst Development: The design of more efficient and recyclable catalysts can significantly reduce waste and production costs.

Stereoselective Synthesis: For chiral derivatives, developing methods for stereochemical editing and control is crucial for producing enantiomerically pure compounds. figshare.comresearchgate.net

Advanced Materials Science Applications

While the primary focus of research on this compound has been in the biomedical field, its unique electronic and structural properties may lend themselves to applications in materials science. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the photophysical properties of the chroman-4-one core.

Potential areas of exploration include:

Organic Electronics: The electron-poor nature of the molecule could be exploited in the design of new organic semiconductors or components for organic light-emitting diodes (OLEDs).

Sensors: The chroman-4-one scaffold could be functionalized to create chemosensors for detecting specific ions or molecules.

Polymers: Incorporation of the this compound unit into polymer chains could lead to materials with novel thermal or optical properties.

Currently, there is limited published research specifically on the materials science applications of this compound, representing a significant opportunity for future investigation.

Computational Design and Rational Drug Discovery for Enhanced Efficacy and Selectivity

Computational methods are becoming indispensable tools in modern drug discovery, enabling the rational design of more potent and selective therapeutic agents. nih.govwiley.comnih.gov These approaches are highly applicable to the optimization of the this compound scaffold.

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening can be employed to:

Predict Binding Modes: Understanding how these molecules interact with their biological targets at the atomic level can guide the design of more effective inhibitors. nih.govyoutube.comyoutube.com

Identify Key Structural Features: Computational analysis can reveal which parts of the molecule are most important for its biological activity. youtube.com

Screen Virtual Libraries: Large databases of virtual compounds can be rapidly screened to identify new derivatives with potentially improved properties before they are synthesized in the lab. nih.gov

A recent study on quinazoline (B50416) derivatives, for example, utilized molecular docking to understand the binding mode of the most active compounds in the active site of the EGFR enzyme. nih.gov A similar in silico approach can be applied to trifluoromethylated chroman-4-ones to accelerate the discovery of new drug candidates. The combination of computational modeling and experimental synthesis and testing creates a powerful workflow for developing the next generation of therapeutics based on this promising scaffold. figshare.com

Q & A

What are the common synthetic routes for 6-(trifluoromethyl)chroman-4-one, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The synthesis of this compound typically involves cyclization and trifluoromethylation steps. Two primary methodologies are:

  • Aldol Condensation-Cyclization: Base-mediated aldol condensation of substituted phenols with carbonyl derivatives, followed by cyclization. For example, 2-(allyloxy)arylaldehydes react with oxamic acids under metal-free conditions to form carbamoylated chroman-4-ones .
  • Trifluoroacetyl Chloride Coupling: Reaction of 4-hydroxycoumarins with trifluoroacetyl chloride in the presence of a base (e.g., pyridine) introduces the trifluoromethyl group. This method requires inert atmospheres (N₂/Ar) to prevent oxidation and achieve yields >75% .

Key Factors:

  • Temperature: Cyclization steps often require reflux conditions (80–120°C).
  • Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
  • Catalysts: Metal-free conditions reduce contamination but may require longer reaction times.

What analytical techniques are recommended for structural characterization of this compound and its derivatives?

Level: Basic
Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl at C6). The ketone at C4 appears as a deshielded carbonyl signal (~δ 190–200 ppm in ¹³C) .
  • Mass Spectrometry (LCMS): LCMS (e.g., m/z 234 [M+H]+) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemical ambiguities; for example, Acta Crystallographica reports bond angles and torsion angles for chromanone derivatives .
  • IR Spectroscopy: Confirms carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and C-F vibrations (1100–1200 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.